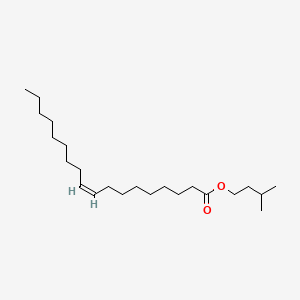
1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a benzene ring substituted with a chloro group and a sulfonyl chloride group attached to a phenylethane moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-4-nitrobenzene and 2-chloro-2-phenylethanesulfonyl chloride.
Nucleophilic Substitution: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amino group, followed by a nucleophilic substitution reaction with 2-chloro-2-phenylethanesulfonyl chloride to form the desired product.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene are used to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The chloro group on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, toluene.
Major Products:
- Substituted sulfonamides, sulfonate esters, and thiols.
Applications De Recherche Scientifique
1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The chloro group on the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-(phenylsulfonyl)benzene
- 1-Chloro-2,4-dinitrobenzene
- 1-Chloro-4-(phenylethynyl)benzene
Comparison: 1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene is unique due to the presence of both a sulfonyl chloride group and a chloro group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Additionally, the phenylethane moiety provides steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
Propriétés
Numéro CAS |
1854-84-8 |
|---|---|
Formule moléculaire |
C14H12Cl2O2S |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
1-chloro-4-(2-chloro-2-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12Cl2O2S/c15-12-6-8-13(9-7-12)19(17,18)10-14(16)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clé InChI |
CCAHQDVKJSDOHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


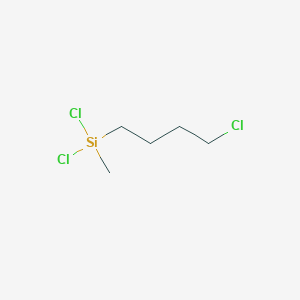
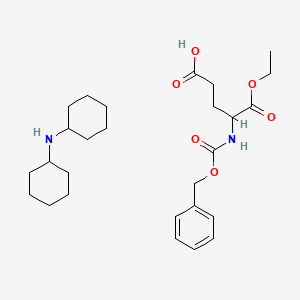
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
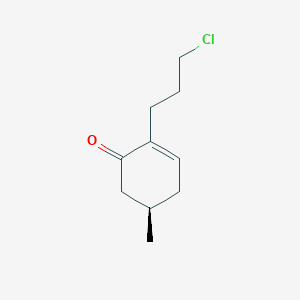
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
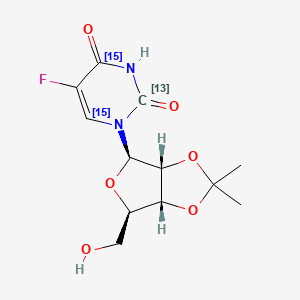
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
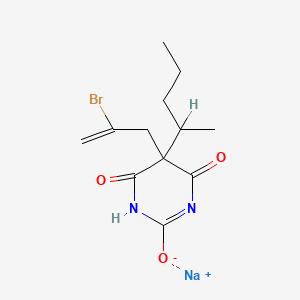
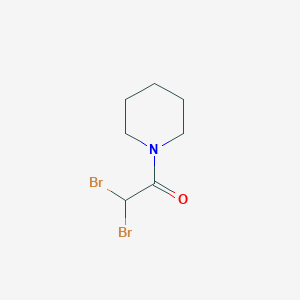
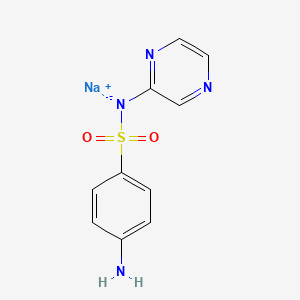
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
